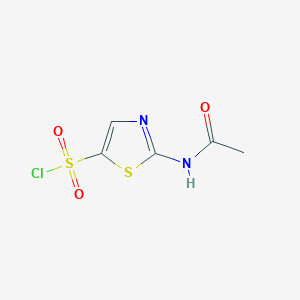

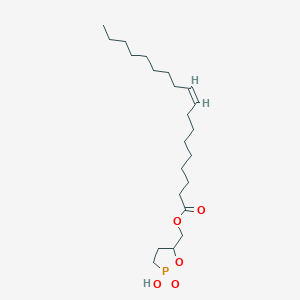

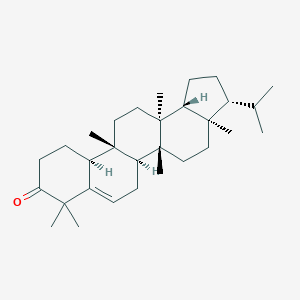

![molecular formula C11H7NS B109661 1H-苯并[cd]吲哚-2-硫酮 CAS No. 4734-98-9](/img/structure/B109661.png)

1H-苯并[cd]吲哚-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1H-Benzo[cd]indole-2-thione and its derivatives has been a topic of interest in various research studies . For instance, one study discussed the design and synthesis of Benzo[cd]indol-2(1H)-ones derivatives as a lysosome-targeted anti-metastatic agent . Another study focused on the synthesis of indole derivatives bearing imidazole, benzothiazole-2-thione, or benzoxazole-2-thione moieties at the C-3 position .Molecular Structure Analysis

The molecular structure of 1H-Benzo[cd]indole-2-thione has been determined in several studies . For example, one study reported the determination of three new crystal structures of 1H-benzo[d]imidazole derivatives .Chemical Reactions Analysis

The chemical reactions involving 1H-Benzo[cd]indole-2-thione have been explored in various studies . For instance, one study discussed the synthesis of indole derivatives with imidazole, benzothiazole–2–-thione and benzoxazole–2–thione moieties .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Benzo[cd]indole-2-thione have been reported in various studies . For instance, one study reported that imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

Cytoprotective Applications

1H-Benzo[cd]indole-2-thione: derivatives have been synthesized and evaluated for their cytoprotective activities. These compounds exhibit significant protection against oxidative hemolysis, which is the destruction of red blood cells due to oxidative stress . This property is particularly valuable in the development of treatments for diseases where oxidative damage is a key factor.

Antioxidant Properties

The antioxidant capacity of 1H-Benzo[cd]indole-2-thione derivatives makes them candidates for combating oxidative stress-related conditions. Their ability to act as ferrous ion chelating agents helps in preventing the formation of free radicals, thereby protecting cells from damage .

Antibacterial and Fungicidal Activities

These compounds have shown promising results in inhibiting the growth of various bacterial and fungal strains. This includes their effectiveness against fungal strains like Coriolus versicolor , Poria placenta , Coniophora puteana , and Gloeophyllum trabeum . Such properties suggest potential applications in developing new antibacterial and antifungal therapies.

Anti-metastatic Agent in Cancer Therapy

1H-Benzo[cd]indole-2-thione: derivatives have been explored as lysosome-targeted anti-metastatic agents. They have shown potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . This highlights their potential use in cancer treatment, specifically in targeting and preventing the spread of cancer cells.

Lysosome Imaging

Some derivatives of 1H-Benzo[cd]indole-2-thione have been developed as lysosome-targeted bio-imaging agents. These compounds exhibit strong fluorescence, allowing them to be used in imaging applications to visualize lysosomes within cells . This can be particularly useful in research and diagnostic procedures in oncology.

Synthesis of Inhibitors

1H-Benzo[cd]indole-2-thione: has been used as a reactant in the synthesis of inhibitors of enzymes like thymidylate synthase. These inhibitors have potential applications in the treatment of various diseases, including cancer, by targeting specific metabolic pathways .

Antitubercular Activity

Indole derivatives, including those related to 1H-Benzo[cd]indole-2-thione , have been investigated for their antitubercular activity. They have shown effectiveness against Mycobacterium tuberculosis, suggesting a role in developing new treatments for tuberculosis .

属性

IUPAC Name |

1H-benzo[cd]indole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYOCLXLQBLONC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=S)NC3=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzo[cd]indole-2-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

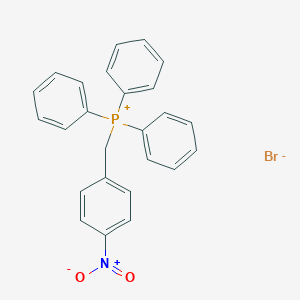

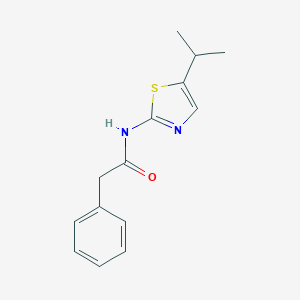

![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)

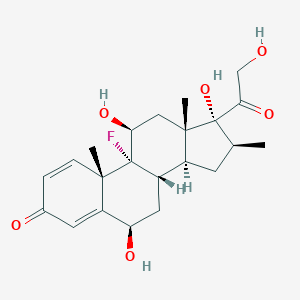

![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)